(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

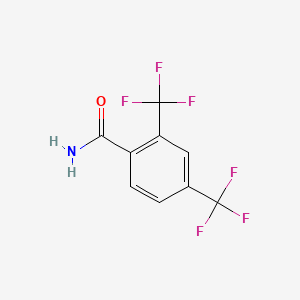

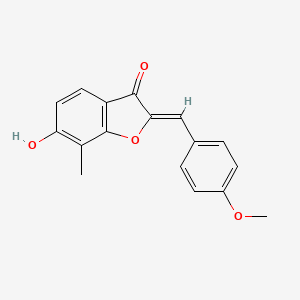

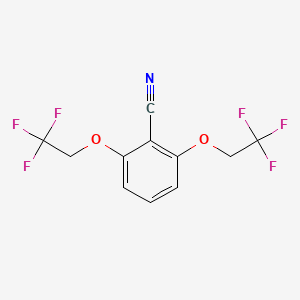

The compound (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols, using formic acid as the carbon monoxide source. This method has been shown to produce various benzofuran-2(3H)-one derivatives in moderate to good yields . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The specific compound mentioned has additional substituents, including a hydroxy group, a methoxybenzylidene moiety, and a methyl group, which can influence its chemical behavior and biological activity. The exact structure would need to be confirmed through spectral data and elemental analysis, as is typically done for novel compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, depending on their substituents. The compound could potentially participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group. Additionally, the hydroxy group could be involved in reactions such as esterification or etherification. The specific reactivity patterns would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Properties such as solubility, melting point, and boiling point are determined by the functional groups present and their interactions. The compound's stability, reactivity, and potential to form degradation products can be studied through experimental synthesis and characterization of the compound and its derivatives .

科学研究应用

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives, including (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, have garnered considerable attention in the discovery of new drugs due to their wide range of biological and pharmacological activities. These compounds have been found to be effective in the treatment of microbial diseases, showcasing significant antimicrobial properties. The unique structural features of benzofuran derivatives make them a privileged structure in the field of drug discovery, particularly in designing antimicrobial agents that are active toward different clinically approved targets. This has opened up new avenues for the utilization of benzofuran derivatives in antimicrobial therapy, with the aim of overcoming the challenges posed by antibiotic resistance (Hiremathad et al., 2015).

Benzofuran Derivatives in Environmental Applications

Benzofuran derivatives have also been identified as emerging contaminants in aquatic environments. Despite treatments that remove them relatively well from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of benzofuran-based products into the environment. The environmental presence and fate of these compounds, including their transformation products, have raised concerns regarding their potential as weak endocrine disrupter chemicals. Studies on the occurrence, fate, and behavior of benzofuran derivatives in aquatic environments are crucial for understanding their environmental impact and for developing strategies to mitigate their presence in water bodies (Haman et al., 2015).

Benzofuran Derivatives in Analytical Chemistry

The identification and quantification of benzofuran derivatives, including methyl paraben (a benzofuran-related compound), present in cosmetics and other consumer products have been a focus of analytical chemistry research. Various analytical methods, including spectrophotometry and chromatography, have been developed to determine the concentration and presence of these compounds in complex matrices. This is particularly relevant for ensuring compliance with regulatory guidelines and for assessing the exposure of consumers to these compounds. The development of sensitive and accurate analytical methods is essential for quality control and safety evaluation of products containing benzofuran derivatives (Mallika J.B.N et al., 2014).

安全和危害

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

未来方向

This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-14(18)8-7-13-16(19)15(21-17(10)13)9-11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3/b15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHAWDQJAFDPCA-DHDCSXOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)